2-phenyl-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)thiazole-4-carboxamide
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Description
2-phenyl-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C18H17N5OS and its molecular weight is 351.43. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, 2-phenyl-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)thiazole-4-carboxamide, is a derivative of 2-(pyrrolidin-1-yl)pyrimidine . Derivatives of 2-(pyrrolidin-1-yl)pyrimidine have been found to act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They are also able to inhibit a wide range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .
Mode of Action
It is known that the pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring . This could potentially influence how the compound interacts with its targets.
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For instance, inhibition of phosphodiesterase type 5 can increase cyclic guanosine monophosphate (cGMP) levels, leading to smooth muscle relaxation . Modulation of the insulin-like growth factor 1 receptor can impact cell growth and development .
Result of Action
The result of the compound’s action can vary depending on the specific target and pathway involved. For example, antagonism of the vanilloid receptor 1 can result in analgesic effects . Inhibition of enzymes like phosphodiesterase type 5 can lead to vasodilation .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . .
Properties
IUPAC Name |
2-phenyl-N-(6-pyrrolidin-1-ylpyrimidin-4-yl)-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5OS/c24-17(14-11-25-18(21-14)13-6-2-1-3-7-13)22-15-10-16(20-12-19-15)23-8-4-5-9-23/h1-3,6-7,10-12H,4-5,8-9H2,(H,19,20,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVVKISJKSDYZJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC(=C2)NC(=O)C3=CSC(=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.